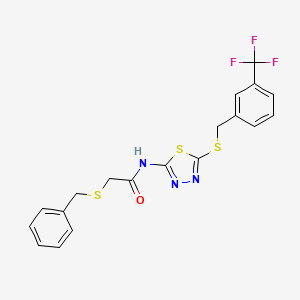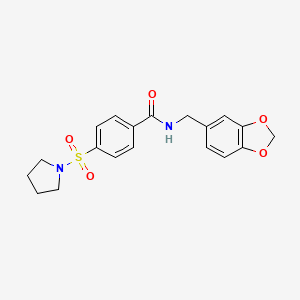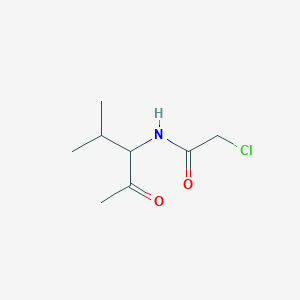
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is also known by its IUPAC name, N-(1-acetyl-2-methylpropyl)-2-chloroacetamide . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction Reactions: Reduction of the carbonyl group in the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
N-(1-acetyl-2-methylpropyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(1-acetyl-2-methylpropyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(1-acetyl-2-methylpropyl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. The presence of the chlorine atom in the compound provides unique reactivity compared to its bromine, iodine, and fluorine analogs .
属性
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIXPAPCDMUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
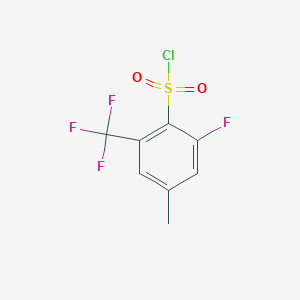
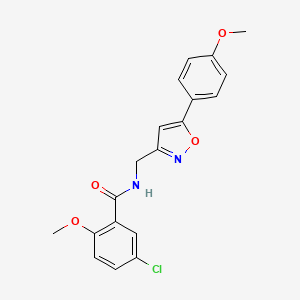
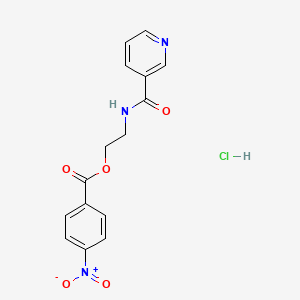
![2-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2411041.png)
![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/new.no-structure.jpg)
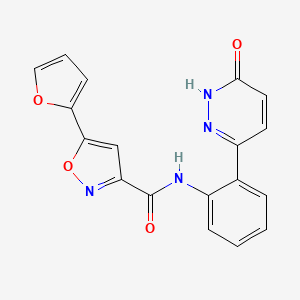
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)
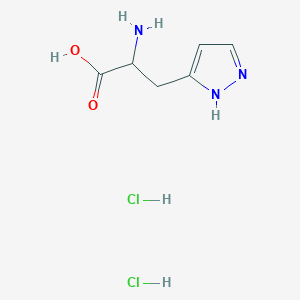
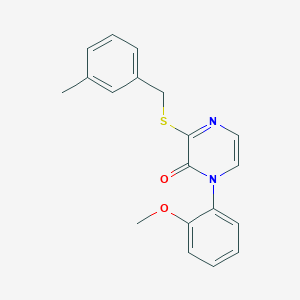
![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)
